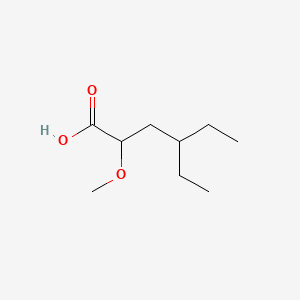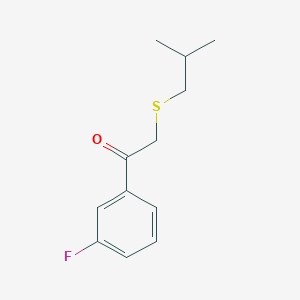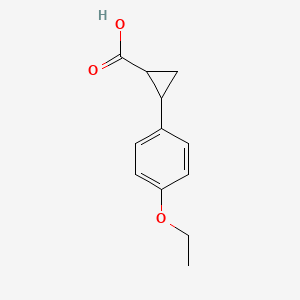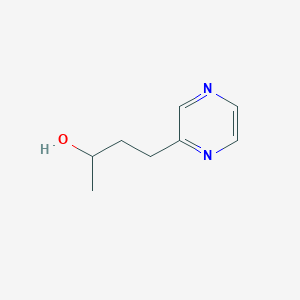
4-Ethyl-2-methoxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-methoxyhexanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of hexanoic acid, characterized by the presence of an ethyl group at the fourth position and a methoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, starting with 2-methoxyhexanoic acid, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up easily.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-ethyl-2-methoxyhexanone or 4-ethyl-2-methoxyhexanal.
Reduction: Formation of 4-ethyl-2-methoxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methoxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-methoxyhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the methoxy and ethyl groups can affect its binding affinity and specificity towards molecular targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-2-methylhexanoic acid: Similar in structure but with a methyl group instead of a methoxy group.
4-Methylhexanoic acid: Lacks the ethyl and methoxy groups, making it less complex.
2-Methoxyhexanoic acid: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2-methoxyhexanoic acid is unique due to the combination of both ethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-ethyl-2-methoxyhexanoic acid |
InChI |
InChI=1S/C9H18O3/c1-4-7(5-2)6-8(12-3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |
Clave InChI |
LYGAJKVQXCAUFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)






![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
